An In-depth Technical Guide to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one. This heterocyclic compound belongs to the pyrrolo[2,1-f][1][2][3]triazine class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors and antiviral agents.
Chemical Structure and Properties
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is a fused heterocyclic system characterized by a pyrrole ring fused to a 1,2,4-triazine ring. The molecule exists in tautomeric forms, predominantly the keto form (2-amino-3H-pyrrolo[2,1-f][1][2][3]triazin-4-one) and the amino form (pyrrolo[2,1-f][1][2][3]triazin-4-amine). This guide focuses on the 4(1H)-one tautomer as specified.
Table 1: Chemical Identifiers for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its Amino Tautomer
| Identifier | 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one (Keto Form) | Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Amino Form) |
| Molecular Formula | C₆H₆N₄O | C₆H₆N₄ |
| Molecular Weight | 150.14 g/mol | 134.14 g/mol [4] |
| IUPAC Name | 2-amino-1H-pyrrolo[2,1-f][1][2][3]triazin-4-one | pyrrolo[2,1-f][1][2][3]triazin-4-amine[4] |
| CAS Number | Not available | 159326-68-8[4] |
| SMILES | C1=CN2C(=C1)C(=O)NC(=N2)N | Nc1ncn2cccc2n1[4] |
| InChI | InChI=1S/C6H6N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H3,7,8,9,11) | InChI=1S/C6H6N4/c7-6-8-4-9-5-2-1-3-10(5)6/h1-4H,(H2,7,8,9) |
Table 2: Physicochemical Properties of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Amino Tautomer)
| Property | Value |
| Appearance | Yellow or pale brown solid[5] |
| Melting Point | 236 - 239 °C (in H₂O)[6] |
| pKa (Predicted) | 4.28 ± 0.30[5] |
| LogP (Predicted) | -0.94[7] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³[7] |
| Refractive Index (Predicted) | 1.774[7] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from 2-cyanopyrrole, proceeding through the key intermediate 1-amino-1H-pyrrole-2-carbonitrile, followed by cyclization and hydrolysis.
Figure 1. Proposed synthetic pathway for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Detailed Experimental Protocol (Adapted from the synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[8]):
Step 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile
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To a stirred solution of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0-5 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Stir the mixture for 20-30 minutes.
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Slowly add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture, maintaining the temperature between 5-10 °C.
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Stir the resulting mixture for 30-40 minutes at this temperature.
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In a separate flask, prepare a solution of monochloramine in an appropriate solvent.
-
Slowly add the monochloramine solution to the reaction mixture at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-amino-1H-pyrrole-2-carbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine
-
Combine 1-amino-1H-pyrrole-2-carbonitrile (1.0 equivalent) and formamidine acetate (excess, e.g., 5-10 equivalents) in a reaction vessel.
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Heat the mixture at an elevated temperature (e.g., 150-160 °C) for several hours.
-
Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Add water to the reaction mixture and stir to precipitate the product.
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Collect the solid by filtration, wash with water, and then with a non-polar solvent like methyl tert-butyl ether (MTBE).
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Dry the solid under vacuum to obtain Pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Step 3: Hydrolysis to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
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Suspend Pyrrolo[2,1-f][1][2][3]triazin-4-amine in an aqueous acidic or basic solution (e.g., dilute HCl or NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid or base.
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The product, 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, may precipitate out of the solution.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent.
Spectral Data
While a complete set of spectral data for the unsubstituted 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not available, data for its amino tautomer and substituted derivatives provide valuable insights.
Table 3: NMR Spectral Data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Amino Tautomer) in DMSO-d₆[8]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.78 | s | - | H-2 |
| 7.68 | br s | - | -NH₂ | |
| 7.59-7.58 | m | - | H-7 | |
| 6.86-6.84 | m | - | H-5 | |
| 6.60-6.58 | m | - | H-6 | |
| ¹³C | 155.5 | - | - | C-4 |
| 147.9 | - | - | C-2 | |
| 118.1 | - | - | C-7a | |
| 114.3 | - | - | C-7 | |
| 110.0 | - | - | C-5 | |
| 101.2 | - | - | C-6 |
Mass Spectrometry: The mass spectrum of the amino tautomer shows a molecular ion peak (M+) at m/z 134.1.[8] The mass spectrum of the keto tautomer is expected to show a molecular ion peak at m/z 150.14.
Biological Activity and Therapeutic Potential
The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets with high affinity.[3] This core is a key component of several approved drugs and clinical candidates, primarily targeting protein kinases.
Kinase Inhibition:
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated potent inhibitory activity against a wide range of protein kinases implicated in cancer and other diseases.[3][9]
Figure 2. Kinase targets of the pyrrolo[2,1-f][1][2][3]triazine scaffold.
While specific inhibitory data for the unsubstituted 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not yet reported, its structural similarity to known kinase inhibitors suggests it could serve as a valuable starting point for the development of novel therapeutics. The core structure is known to bind to the ATP-binding pocket of kinases.
Antiviral Activity:
The pyrrolo[2,1-f][1][2][3]triazine nucleus is also a critical component of the broad-spectrum antiviral drug Remdesivir.[2] Furthermore, various derivatives of this scaffold have shown promising antiviral activity against a range of viruses, including influenza.[1] This suggests that 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its derivatives warrant investigation for their potential as antiviral agents.
Conclusion
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is a heterocyclic compound with a privileged scaffold that holds significant promise for drug discovery and development. Its synthetic accessibility and the demonstrated biological activity of its derivatives, particularly as kinase inhibitors and antiviral agents, make it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical nature and therapeutic potential, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its close analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS 159326-68-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | CAS#:159326-68-8 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
